molecular formula C20H26F2N2O2S B4650036 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No. B4650036
M. Wt: 396.5 g/mol
InChI Key: LXDWQQXOMQRRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as ADAMANT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments. In

Mechanism of Action

1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine inhibits the serotonin transporter by binding to the transporter and preventing the reuptake of serotonin. This results in an increase in the extracellular concentration of serotonin, which can lead to an antidepressant effect. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine also inhibits the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This results in an antinociceptive effect.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of serotonin, which can lead to an antidepressant effect. It has also been shown to inhibit the activity of voltage-gated sodium channels, which can lead to an antinociceptive effect. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has also been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine in lab experiments is its potency. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to be a potent inhibitor of the serotonin transporter and voltage-gated sodium channels. Another advantage is its specificity. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a high degree of specificity for its targets. However, one of the limitations of using 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine in lab experiments is its potential toxicity. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is the further exploration of its potential applications in the treatment of depression and anxiety disorders. Another direction is the further exploration of its potential applications in the treatment of pain. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine could also be studied further for its potential applications in cancer research. Additionally, further studies could be conducted to explore the potential toxicity of 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine and to develop methods for mitigating its toxic effects.

Scientific Research Applications

1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been shown to have antinociceptive effects, which make it a potential candidate for the treatment of pain. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(1-adamantyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2S/c21-18-2-1-17(10-19(18)22)27(25,26)24-5-3-23(4-6-24)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDWQQXOMQRRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.